molecular formula C10H17Cl4N3 B2887062 3-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1774898-69-9

3-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No.: B2887062
CAS No.: 1774898-69-9
M. Wt: 321.07
InChI Key: PFMREBIRFFBJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a piperidin-4-ylamine group at the 2-position. The trihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological and biochemical applications.

Properties

IUPAC Name

3-chloro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.3ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMREBIRFFBJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the reaction of 3-chloropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects: Chlorine vs. Fluorine: The 3-Cl substituent in the target compound provides moderate electron-withdrawing effects compared to the stronger electronegativity of fluorine in the 3-fluoro analog. This difference may influence interactions with hydrophobic binding pockets in biological targets .

Salt Form and Solubility: The trihydrochloride form of the target compound offers superior solubility in aqueous media compared to dihydrochloride salts (e.g., N-(Piperidin-4-yl)pyridin-2-amine dihydrochloride), which is critical for intravenous formulations .

Pyridin-2-amine derivatives with lipophilic groups (e.g., Log P > 2) show enhanced antibacterial activity, implying that the chloro substituent in the target compound may optimize lipophilicity for membrane penetration .

Kinase Inhibition Potential: The piperidin-4-ylamine moiety is a common feature in kinase inhibitors like Crizotinib.

Biological Activity

3-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, a compound with the molecular formula C10H15Cl2N3, is a derivative of pyridine and piperidine. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C10H15Cl2N3
  • Molecular Weight : 248.15 g/mol
  • CAS Number : 1774898-69-9

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloropyridine with piperidine, facilitated by bases such as sodium hydroxide or potassium carbonate. The final product is formed by treating the intermediate with hydrochloric acid to yield the trihydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative effects. This mechanism positions it as a potential candidate for further investigation in cancer therapy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various synthesized compounds demonstrated its efficacy against several bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor properties. It has been evaluated for its ability to inhibit cancer cell proliferation, with results indicating a dose-dependent response against various cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityUnique Features
3-Chloro-N-(piperidin-4-yl)pyridin-4-amineAntimicrobial, AntitumorDifferent substitution pattern on pyridine ring
N-(pyridin-4-yl)pyridin-4-amineLimited antimicrobial activityLacks chlorination at position 3
Pyrrolo[3,4-c]pyridinesAntitumorDifferent structural framework

Case Studies and Research Findings

  • Antibacterial Study : A recent study synthesized a series of compounds related to piperazine derivatives and evaluated their antibacterial activity. Among these, this compound showed promising results against Gram-positive and Gram-negative bacteria .
  • Antitumor Research : In another investigation focused on antitumor agents, this compound was tested alongside other derivatives. It demonstrated significant cytotoxicity against human cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, and how is purity validated?

  • Synthesis : The compound is typically synthesized via multi-step reactions. Initial steps involve coupling a substituted pyridine precursor (e.g., 3-chloropyridin-2-amine) with a piperidin-4-yl derivative under basic conditions. Catalysts like potassium carbonate or palladium-based systems may facilitate amine-pyridine bond formation . The trihydrochloride salt is generated by treating the free base with hydrochloric acid.
  • Purity Validation : Analytical methods include 1H/13C NMR to confirm structural integrity, HPLC (>95% purity thresholds), and mass spectrometry (MS) for molecular weight confirmation .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?

  • Solubility : The trihydrochloride form enhances aqueous solubility (critical for in vitro assays), but solubility in organic solvents (e.g., DMSO) is limited. Pre-formulation studies using surfactants or co-solvents (e.g., PEG-400) are recommended for cellular uptake studies .
  • Stability : Stability tests under varying pH (2–8) and temperature (−20°C to 25°C) are essential. Degradation products can be monitored via LC-MS to identify hydrolysis or oxidation pathways .

Q. What spectroscopic techniques are most reliable for structural elucidation?

  • NMR : 1D (1H, 13C) and 2D (COSY, HSQC) NMR confirm the piperidine-pyridine linkage and chloro substituent positioning .
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond angles and salt formation .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in kinase inhibition studies?

  • Mechanism : Structural analogs (e.g., KRC-108) suggest competitive inhibition of kinase ATP-binding pockets. The piperidine moiety may interact with hydrophobic residues, while the chloro-pyridine group stabilizes binding via halogen bonding .
  • Validation : Use in vitro kinase assays (e.g., TrkA or EGFR kinases) with ATP-concentration-dependent IC50 measurements. Counter-screening against non-target kinases (e.g., MAPK) assesses selectivity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Sources of Variability :

  • Purity : Batch-to-batch impurities (e.g., dechlorinated byproducts) alter activity. Validate via HPLC-MS .
  • Assay Conditions : Differences in ATP concentrations, pH, or reducing agents (e.g., DTT) can modulate inhibition. Standardize protocols using CEREP panels .
    • Statistical Approaches : Employ dose-response curve meta-analysis to identify outlier datasets and adjust for assay-specific variables .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

  • Prodrug Design : Modify the trihydrochloride to ester prodrugs (e.g., acetyl-protected amines) to enhance membrane permeability.
  • Formulation : Nanoemulsions or liposomal encapsulation improve plasma half-life. Monitor pharmacokinetics via LC-MS/MS after IV/oral administration in rodent models .

Q. How can computational modeling predict off-target interactions or toxicity?

  • QSAR Modeling : Train models on datasets of piperidine-pyridine analogs to predict ADMET profiles (e.g., hepatic clearance, CYP inhibition) .
  • Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiotoxicity risks. Docking studies with AutoDock Vina identify potential off-targets (e.g., serotonin receptors) .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis with inert atmosphere conditions .
  • Analytical Workflows : Combined NMR, MS, and X-ray crystallography for structural validation .
  • Biological Assays : Standardized kinase inhibition assays and CEREP panels for selectivity profiling .
  • Computational Tools : QSAR (Molinspiration, SwissADME) and MD simulations (GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.